(E)-3-(2-chlorophenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-18-4-2-1-3-16(18)5-6-19(23)21-13-15-7-10-22(11-8-15)17-9-12-24-14-17/h1-6,15,17H,7-14H2,(H,21,23)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHNQCEMXQUIT-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2Cl)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2Cl)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-chlorophenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is a synthetic organic molecule with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound features several key components:
- Acryloyl group : Provides a reactive site for biological interactions.
- Chlorophenyl ring : Contributes to lipophilicity and potential receptor interactions.
- Tetrahydrofuran moiety : Enhances solubility and may influence pharmacokinetics.
- Piperidine ring : Often associated with neuroactive properties.
This structural diversity suggests a multifaceted mechanism of action, potentially enabling interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the tetrahydrofuran and piperidine rings allows for enhanced binding affinity to molecular targets, which may include:
- Kinases : Inhibition of specific kinases involved in signaling pathways related to cell growth and proliferation.
- Receptors : Modulation of neurotransmitter receptors, potentially affecting neurological functions.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit:
- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease.
Case Studies
-
Anticancer Activity :
- A study evaluated the compound's effects on human cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism involved apoptosis induction through caspase activation.
-
Neuropharmacological Effects :
- Another investigation assessed the compound's interaction with neurotransmitter receptors, revealing potential anxiolytic effects in animal models. The study highlighted its ability to enhance GABAergic transmission.
In Vitro Studies
In Vivo Studies
In vivo studies have further corroborated the in vitro findings, demonstrating:
- Reduced tumor growth in xenograft models.
- Behavioral improvements in anxiety-related tasks in rodent models.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Chlorophenyl Substitution Patterns
- Ortho vs. In contrast, LQM445 (3-chlorophenyl, ) and compound 11g (2-chloropyridine, ) exhibit meta- or pyridine-linked chlorine, which may alter electronic effects .
- Triazole-Pyrimidine Hybrid () : A direct 2-chlorophenyl analog (MW 326.74) replaces the tetrahydrofuran-piperidine group with a triazole-pyrimidine moiety, suggesting divergent target selectivity (e.g., kinase inhibition vs. GPCR modulation) .
Heterocyclic Modifications
- Tetrahydrofuran vs. Tetrahydrothiophene : The target’s tetrahydrofuran-3-yl group offers oxygen-mediated hydrogen bonding, whereas the sulfur-containing tetrahydrothiophene-dioxide in introduces sulfone groups, enhancing polarity and metabolic stability .
- Pyridine vs. Benzene Cores : Compound 11g () uses a chloropyridine ring, which may improve π-π stacking in hydrophobic pockets compared to the target’s chlorophenyl group .
Amine Side Chain Variations
- Piperidin-4-ylmethyl vs. Phenethyl : The target’s piperidine-tetrahydrofuran side chain likely improves blood-brain barrier penetration compared to LQM445’s phenethyl group (), which is more lipophilic .
- Sulfonamide and Triazole Groups : and highlight sulfonamide and triazole substituents, which are associated with enhanced binding to serine proteases or kinases, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
